Product packaging for 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid(Cat. No.:CAS No. 2091454-35-0)

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid

Cat. No.: B2499683
CAS No.: 2091454-35-0
M. Wt: 184.235
InChI Key: ULCXYGLVKWWCSQ-UHFFFAOYSA-N
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Description

General Context of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a unique class of organic molecules characterized by a distinctive architecture where two rings are connected through a single, shared atom known as the spiro atom. This structural feature imparts a rigid, three-dimensional geometry, a significant departure from the often flat, planar structures of many traditional aromatic compounds used in drug discovery.

The inherent three-dimensionality of spirocyclic scaffolds is a major advantage in medicinal chemistry. It allows for a more precise spatial arrangement of functional groups, which can lead to more specific and effective interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. mdpi.com Furthermore, the incorporation of spirocyclic motifs often increases the fraction of sp³-hybridized carbon atoms in a molecule. A higher sp³ fraction has been correlated with improved physicochemical properties and a greater probability of clinical success for drug candidates. Many natural products, which have evolved to interact with biological systems, feature spirocyclic cores, further validating their importance. beilstein-journals.org Beyond pharmaceuticals, these unique structures also find applications in materials science and agrochemicals.

Structural Significance of Oxa-Spirocyclic Scaffolds

Oxa-spirocyclic scaffolds are a subset of spirocycles where a carbon atom in one of the rings is replaced by an oxygen atom. This seemingly simple substitution can have a profound impact on the molecule's properties. The introduction of an oxygen atom, a polar heteroatom, into the carbocyclic framework can significantly enhance the compound's aqueous solubility while lowering its lipophilicity (fat-solubility). nih.govnih.gov

These modifications are highly desirable in drug design. Improved solubility can enhance a drug's absorption and distribution in the body, while lower lipophilicity can reduce off-target effects and improve metabolic stability. Research has demonstrated that incorporating an oxygen atom into a spirocyclic unit can increase water solubility by as much as 40-fold compared to its direct carbocyclic analog. nih.govrsc.org This strategy of "oxa-substitution" provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic profile of a lead compound, potentially transforming a promising molecule into a viable drug candidate. nih.gov

Table 1: Comparative Physicochemical Properties of Carbocyclic vs. Oxa-Spirocyclic Compounds

PropertyCarbocyclic SpirocyclesOxa-SpirocyclesSignificance in Drug Discovery
Water SolubilityGenerally LowerDramatically Higher (up to 40x) nih.govrsc.orgImproves bioavailability and formulation options.
Lipophilicity (LogD/LogP)HigherLower nih.govnih.govCan reduce off-target binding and improve metabolic profile.
PolarityLowerHigherInfluences interactions with biological targets and membranes.
Metabolic StabilityVariableOften Improved researchgate.netCan increase the drug's half-life in the body.

Research Trajectories for Spiro[4.4]nonane Frameworks

The spiro[4.4]nonane framework, which consists of two five-membered rings joined by a central spiro atom, is a recurring motif in a variety of natural products and synthetic compounds with significant biological activity. nih.govresearchgate.net For instance, the core of Cephalotaxus alkaloids, which include compounds with potent antiproliferative activities, is the 1-azaspiro[4.4]nonane ring system. nih.gov This has spurred considerable research into synthetic methodologies for constructing this specific scaffold.

Synthetic chemists have developed numerous strategies to access spiro[4.4]nonane derivatives. These methods range from domino radical bicyclizations to acid-induced rearrangements and ring-closing metathesis reactions. nih.govnih.govresearchgate.net The development of efficient synthetic routes is crucial as it allows for the creation of libraries of diverse spiro[4.4]nonane-based compounds for biological screening. The research trajectory for these frameworks is focused on their use as building blocks for complex natural product synthesis and as core scaffolds in drug discovery programs targeting a range of diseases, including cancer and viral infections. nih.govnih.gov

Overview of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic Acid within Contemporary Chemical Inquiry

While extensive research has been conducted on the broader classes of spirocycles and oxa-spirocycles, specific published literature on this compound is limited. However, its molecular structure allows for an informed perspective on its potential role and significance in chemical research. The compound integrates two key structural features: the 2-oxaspiro[4.4]nonane core and a carboxylic acid moiety, specifically an acetic acid side chain.

The 2-oxaspiro[4.4]nonane scaffold provides the rigid, three-dimensional architecture and the potential for enhanced solubility characteristic of oxa-spirocycles. nih.gov The acetic acid group (-CH₂COOH) is one of the most fundamental carboxylic acids and serves as a versatile functional handle. wikipedia.org In a research context, this carboxylic acid group can be readily converted into a wide array of other functional groups, such as esters, amides, or alcohols. This chemical versatility makes this compound an attractive building block for the synthesis of more complex molecules. It could be used in fragment-based drug discovery or to generate diverse chemical libraries, where the spiro core acts as a novel scaffold to explore new chemical space and the acetic acid arm allows for systematic modification to optimize binding to a biological target.

Table 2: Structural Components and Potential Utility of this compound

Structural ComponentKey FeaturesPotential Contribution in Research
2-Oxaspiro[4.4]nonane CoreRigid 3D structure; Presence of an ether oxygen.Provides a novel, non-planar scaffold; Likely enhances aqueous solubility. nih.govnih.gov
Acetic Acid Side ChainTerminal carboxylic acid (-COOH) group. wikipedia.orgActs as a versatile synthetic handle for derivatization (e.g., amidation, esterification).
Overall MoleculeCombines a 3D scaffold with a reactive functional group.Valuable as a building block for creating libraries of novel compounds for drug discovery and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B2499683 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid CAS No. 2091454-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxaspiro[4.4]nonan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)5-8-6-10(7-13-8)3-1-2-4-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCXYGLVKWWCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Oxaspiro 4.4 Nonan 3 Yl Acetic Acid and Analogous Oxaspiro 4.4 Nonane Systems

Strategies for Spiro Ring System Construction

The creation of the 2-oxaspiro[4.4]nonane skeleton is a pivotal step in the synthesis of the target molecule. Chemists have devised several elegant approaches to assemble this bicyclic system, ranging from formal strategies that build the rings sequentially to more convergent multi-component and cascade reactions.

Formal Approaches to the 2-Oxaspiro[4.4]nonane Skeleton

Formal synthetic approaches often involve the stepwise construction of the cyclopentane (B165970) and γ-butyrolactone rings. A common strategy begins with a pre-existing cyclopentane derivative, which is then functionalized to enable the formation of the lactone ring. For instance, a cyclopentanone (B42830) can serve as a starting point for the introduction of the necessary carbon framework, which is then subjected to cyclization to form the spiro-lactone.

Alternatively, the synthesis can commence with the formation of a substituted γ-butyrolactone, followed by the annulation of the cyclopentane ring. This might involve the alkylation of a lactone enolate with a bifunctional reagent that can subsequently be cyclized to form the five-membered carbocyclic ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Multi-component and Cascade Reaction Sequences

In the pursuit of synthetic efficiency, multi-component and cascade reactions have emerged as powerful tools for the rapid assembly of complex molecules like 2-oxaspiro[4.4]nonane systems. These reactions combine multiple bond-forming events in a single operation, avoiding the need for isolation and purification of intermediates.

A notable example is the domino radical bicyclization, which has been successfully employed in the synthesis of analogous 1-azaspiro[4.4]nonane derivatives. nih.gov This approach involves the generation of a radical species that undergoes a sequence of intramolecular cyclizations to form both rings of the spirocyclic system in one pot. nih.gov Such strategies are highly convergent and can significantly shorten synthetic routes. Another powerful approach involves a multicomponent reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides to generate highly substituted γ-butyrolactones, which can be precursors to spirocyclic systems.

Key Reaction Classes Employed in Oxaspirocyclic Synthesis

The construction of the 2-oxaspiro[4.4]nonane core and the introduction of the acetic acid side chain rely on a diverse array of chemical transformations. Several key reaction classes have proven to be particularly valuable in this context.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are fundamental to the formation of both the cyclopentane and γ-butyrolactone rings. Halocyclization, for instance, involves the reaction of an unsaturated substrate bearing a nucleophilic group with a halogen source, leading to the formation of a heterocyclic ring. Oxidative spiroannulation is another powerful technique where a precursor is oxidized to generate a reactive intermediate that undergoes a spirocyclization.

Radical cyclizations, as mentioned earlier, offer a versatile method for ring formation under mild conditions and are tolerant of a wide range of functional groups. nih.gov Samarium(II) iodide-induced cyclizations have also been shown to be effective in the synthesis of spiro-γ-butyrolactones.

Carbonyl Additions and Related Transformations

Carbonyl chemistry plays a crucial role in building the carbon skeleton of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid. Grignard reactions, involving the addition of organomagnesium reagents to carbonyl compounds, are frequently used to form new carbon-carbon bonds. For example, the addition of a suitable Grignard reagent to a cyclopentanone derivative can introduce the necessary precursor for the γ-butyrolactone ring.

The synthesis of substituted γ-butyrolactones often involves the stereoselective addition to aldehydes or ketones, followed by lactonization. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions, which is critical for the synthesis of enantiomerically pure target molecules.

Diels-Alder and Cycloaddition Methodologies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings, but its principles can be adapted and applied in strategies leading to five-membered rings or as a key step in a longer synthetic sequence. While not directly forming the 2-oxaspiro[4.4]nonane skeleton in a single step, cycloaddition reactions can be employed to construct a key intermediate which is then converted to the desired spirocycle. For instance, a phosphine-catalyzed [3+2]-cycloaddition has been utilized for the synthesis of 2-azaspiro[4.4]nonan-1-ones, demonstrating the utility of this approach for constructing the spiro[4.4]nonane framework.

Below is a table summarizing various synthetic strategies and the key reactions involved in the formation of oxaspiro[4.4]nonane systems and related substituted γ-butyrolactones.

Synthetic StrategyKey Reaction ClassesStarting Materials (Examples)Target/IntermediateRef.
Domino Radical BicyclizationRadical CyclizationO-benzyl oxime ethers1-Azaspiro[4.4]nonane derivatives nih.gov
Multi-component ReactionCondensation, CyclizationAldehydes, Meldrum's acid, Sulfoxonium ylidesDisubstituted γ-butyrolactones
Intramolecular CyclizationSamarium(II) Iodide-Induced Cyclization1-(2-formyloxyethyl)-3-formyloxycycloalkenesSpiro γ-butyrolactones
Cycloaddition[3+2] Cycloaddition2-methylene γ-lactams, Acrylates2-Azaspiro[4.4]nonan-1-ones

The stereoselective synthesis of 2,3-disubstituted-γ-butyrolactones is a critical aspect of constructing the target molecule with the correct relative and absolute stereochemistry. Various methods have been developed to control the stereochemical outcome of reactions that form the C2 and C3 stereocenters of the lactone ring.

Method for StereocontrolKey FeaturesResulting Stereochemistry
Hydrogenation of but-2-en-4-olidesCatalytic hydrogenation over palladiumPredominantly cis-isomers
Chiral auxiliary-guided alkylationUse of a chiral auxiliary to direct the approach of an electrophileHigh diastereoselectivity
Asymmetric catalysisEnantioselective catalysts to control the formation of stereocentersHigh enantiomeric excess

Transition Metal-Catalyzed and C-H Functionalization Strategies

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for forming complex molecular architectures. nih.gov These methods are particularly relevant for constructing spirocyclic systems by enabling reactions that are otherwise difficult to achieve. Strategies involving metals like palladium (Pd), rhodium (Rh), and iron (Fe) are pivotal. For instance, palladium-catalyzed methodologies, such as domino reactions, can facilitate the construction of polysubstituted spiro-compounds. nih.gov

A particularly transformative approach is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. mdpi.comrsc.org This strategy enhances atom and step economy significantly. nih.govrsc.org In the context of oxaspiro[4.4]nonane synthesis, a hypothetical C-H functionalization route could involve an intramolecular cyclization directed by a coordinating group, which brings the metal catalyst into proximity of a specific C-H bond to forge the spirocyclic junction. nih.gov The development of such catalytic systems allows for increased access to strategic positions within organic molecules that were previously challenging to functionalize. nih.gov

Table 1: Overview of Relevant Transition Metal-Catalyzed Strategies
Catalyst TypeReaction ClassKey AdvantagesPotential Application to Oxaspiro[4.4]nonane
Palladium (Pd)Domino Reactions / Cross-CouplingHigh efficiency in C-C and C-O bond formation.Intramolecular cyclization of a suitably substituted precursor.
Rhodium (Rh)C-H Activation / CyclizationHigh regioselectivity via directing groups. nih.govDirect C-H cyclization to form the tetrahydrofuran (B95107) ring onto a cyclopentane core.
Iron (Fe)Stereocontrolled SpiroketalizationInfluences stereochemistry at the spirocenter. acs.orgDiastereoselective formation of the spiroketal junction.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. A key advantage is the avoidance of toxic heavy metals, aligning with the principles of green chemistry. For the synthesis of spirocyclic systems, including spiro-γ-lactones which are structurally related to the target molecule, organocatalytic methods have proven highly effective.

N-Heterocyclic carbenes (NHCs), for example, are versatile organocatalysts capable of various activation modes. They can generate azolium dienolate intermediates that participate in spiroannulation reactions to build complex, enantioenriched spirocyclic molecules. researchgate.net Another prominent strategy involves isothiourea catalysis, which can facilitate enantioselective formal [2+2] cycloadditions to generate spirocyclic β-lactones, which can then be transformed into more complex structures. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, are a hallmark of efficient organocatalytic synthesis and are well-suited for the rapid construction of densely functionalized spirocyclic frameworks. nih.gov

Asymmetric Synthesis of Chiral Oxaspiro[4.4]nonane Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric syntheses to control the absolute and relative configuration of stereocenters is of paramount importance. For this compound, which contains at least two stereocenters (one being the spiro-carbon), achieving high levels of enantioselectivity and diastereoselectivity is a critical synthetic goal.

Enantioselective Pathways

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved through various catalytic asymmetric methods. For instance, a Pd(II)-catalyzed double 1,4-addition (a formal [5+1] cycloaddition) using a planar chiral ferrocene (B1249389) catalyst has been successfully used to generate spirocyclic azlactones with high enantioselectivity. nih.gov This type of transformation could be adapted for the synthesis of the oxaspiro[4.4]nonane core. Similarly, organo-cation catalysis employing a chiral triazolium salt has been shown to effect the transannular C-acylation of enol lactones to furnish enantioenriched spirocyclic 1,3-diketones, demonstrating the power of asymmetric organocatalysis in spirocycle synthesis. rsc.org

Diastereoselective Control

When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is crucial. The formation of the spirocyclic core often involves a cyclization step where the stereochemical outcome must be carefully managed. In the synthesis of analogous 1-azaspiro[4.4]nonane derivatives, a domino radical bicyclization process was found to proceed with a notable preference for the trans diastereomer. nih.gov Thermodynamic control is another powerful strategy, where reaction conditions are set to favor the formation of the most stable diastereomer. nih.gov For spiroketals, this often results in the spontaneous formation of the doubly anomeric stereoisomer. nih.gov Kinetically controlled reactions, which are governed by the activation energies of competing pathways rather than product stability, offer an alternative route to access less thermodynamically stable isomers. mskcc.org

Table 2: Diastereoselectivity in an Analogous Aza-Spiro[4.4]nonane Synthesis nih.gov
Radical InitiatorTotal YieldDiastereomeric Ratio (trans:cis)
AIBN67%~1.1 : 1
Et₃B45%~2 : 1

Chiral Reagents and Auxiliaries in Spirocycle Formation

A classic and reliable method for inducing stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

Evans' oxazolidinones and sulfur-based auxiliaries like camphorsultam are well-established examples. wikipedia.orgscielo.org.mxrsc.org In a phosphine-catalyzed [3+2]-cycloaddition for the synthesis of 2-azaspiro[4.4]nonan-1-ones, a chiral camphor (B46023) sultam derivative was successfully employed to control the stereochemistry of the resulting spiro-heterocyclic products. uow.edu.auosti.gov This approach provides a high degree of diastereoselectivity and is a proven strategy for the early phases of drug development. scielo.org.mxrsc.org

Biocatalytic Resolutions and Enzymatic Transformations

Biocatalysis utilizes enzymes as natural, highly selective catalysts to perform chemical transformations. nih.gov For generating enantiomerically pure compounds, a common strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. researchgate.net

Given that the target molecule is a carboxylic acid, lipase-catalyzed hydrolysis of a corresponding racemic ester is a highly relevant approach. Lipases can exhibit high enantiospecificity, hydrolyzing one ester enantiomer at a much faster rate than the other. researchgate.net This method has been successfully used for the resolution of various chiral acids and lactones. researchgate.net Other enzymatic strategies include Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of cyclic ketones to lactones, and alcohol dehydrogenases (ADHs) for the oxidative lactonization of diols. nih.govmdpi.com These biocatalytic methods offer mild reaction conditions and exceptional selectivity, making them attractive for pharmaceutical synthesis. nih.gov

Precursor Chemistry and Synthetic Intermediates for this compound Synthesis

The efficient construction of the target molecule is highly dependent on the strategic selection and synthesis of key precursors. Two primary retrosynthetic disconnections lead to viable synthetic strategies: one involving the formation and manipulation of a spirocyclic anhydride (B1165640), and another based on the functionalization of a pre-formed spirocyclic lactone.

A robust strategy for synthesizing γ-lactone systems involves the use of cyclic anhydrides as versatile intermediates. This approach leverages the differential reactivity of the two carbonyl groups within the anhydride, or their conversion into a lactone, to build the desired molecular architecture.

The key precursor for this route is 2-Oxaspiro[4.4]nonane-1,3-dione . This spirocyclic anhydride can be synthesized through the condensation of cyclopentanone with a succinic acid derivative. This type of reaction is analogous to established methods for creating similar spirocyclic systems. For instance, the condensation of cyclopentanone with malonic acid in the presence of acetic anhydride is a known method for producing related spiro-dione compounds mdpi.com. The Stobbe condensation, which involves the base-catalyzed reaction between a ketone and a succinic ester, also serves as a foundational reaction for creating such carbon frameworks, often proceeding through a lactone intermediate juniperpublishers.comwikipedia.orgorganicreactions.org.

Once the spirocyclic anhydride is obtained, a plausible pathway to the target compound involves two main transformations: selective reduction and alpha-alkylation.

Selective Reduction: The anhydride must be converted into the corresponding γ-lactone, 1-Oxaspiro[4.4]nonan-2-one . This can be achieved via selective reduction. The partial reduction of cyclic anhydrides to lactones is a known transformation rsc.org. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose, as more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the over-reduction of the anhydride to the corresponding diol jsynthchem.comacs.org.

Alpha-Alkylation: With the spiro-lactone in hand, the final step is the introduction of the acetic acid side chain at the C3 position (alpha to the carbonyl). The α-alkylation of γ-butyrolactone is a well-documented procedure researchgate.net. This step involves the formation of a lactone enolate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This enolate can then be trapped with a suitable two-carbon electrophile, such as ethyl bromoacetate. The subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final target molecule, this compound.

The following table outlines the key steps in this proposed synthetic sequence.

StepReactant(s)Key ReagentsIntermediate/ProductTransformation
1Cyclopentanone, Succinic anhydrideAcid or Base Catalyst2-Oxaspiro[4.4]nonane-1,3-dioneCondensation/Spirocyclization
22-Oxaspiro[4.4]nonane-1,3-dioneNaBH₄ (or other selective reducing agent)1-Oxaspiro[4.4]nonan-2-oneSelective Mono-reduction
31-Oxaspiro[4.4]nonan-2-one1. LDA 2. BrCH₂COOEtEthyl 2-(2-oxaspiro[4.4]nonan-3-yl)acetateAlpha-Alkylation
4Ethyl 2-(2-oxaspiro[4.4]nonan-3-yl)acetateH₃O⁺ or OH⁻This compoundEster Hydrolysis

An alternative and convergent approach involves the synthesis of a simple, unfunctionalized spirocyclic scaffold, which is then modified to introduce the required acetic acid side chain. This method avoids the handling of the potentially sensitive spirocyclic anhydride intermediate.

The logical starting material for this pathway is the pre-formed lactone, 1-Oxaspiro[4.4]nonan-2-one . This compound is commercially available and can be synthesized via several routes, most notably the Baeyer-Villiger oxidation of the corresponding spirocyclic ketone, spiro[4.4]nonan-2-one.

The core of this strategy is the direct functionalization of the 1-Oxaspiro[4.4]nonan-2-one scaffold. As described in the previous section, the introduction of the acetic acid group can be achieved through a highly reliable alpha-alkylation protocol researchgate.net.

The synthetic sequence is detailed below:

StepReactant(s)Key ReagentsIntermediate/ProductTransformation
1Spiro[4.4]nonan-2-onem-CPBA or other peroxy acid1-Oxaspiro[4.4]nonan-2-oneBaeyer-Villiger Oxidation
21-Oxaspiro[4.4]nonan-2-one1. LDA, THF, -78 °C 2. Ethyl bromoacetateEthyl 2-(2-oxaspiro[4.4]nonan-3-yl)acetateAlpha-Alkylation
3Ethyl 2-(2-oxaspiro[4.4]nonan-3-yl)acetateAqueous Acid or Base (e.g., LiOH, H₂SO₄)This compoundEster Hydrolysis

This approach may offer advantages in terms of efficiency and availability of the starting material. The key transformation, alpha-alkylation of a lactone, is a high-yielding and well-understood reaction, making this a practical route for accessing the target compound and its analogs.

Chemical Reactivity and Derivatization Research of 2 2 Oxaspiro 4.4 Nonan 3 Yl Acetic Acid

Transformations of the Spirocyclic Core

The spiro[4.4]nonane framework, characterized by a central quaternary carbon linking two five-membered rings, provides a rigid and three-dimensionally complex structure. Its reactivity involves potential rearrangements that alter this core structure and functionalization at its various carbon centers.

The γ-butyrolactone ring is a common motif in natural products and is generally stable under neutral conditions but can be susceptible to ring-opening under strong acidic or basic hydrolysis. mdpi.com Beyond simple hydrolysis, the spirocyclic nature of the core allows for more complex skeletal rearrangements under specific catalytic conditions.

Research on analogous unsaturated spiro[4.4]nonatriene systems has revealed a novel palladium(II)-mediated rearrangement. nih.govrsc.org In this transformation, a carboxy-substituted spiro[4.4]nonatriene undergoes an oxidative Heck cascade reaction that results in a conversion of the spirocycle into a fused bicyclic annulated fulvene. nih.gov Mechanistic studies support a pathway involving a 1,5-vinyl shift from a vinyl-palladium intermediate. nih.govrsc.org While the saturated nature of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid precludes this specific triene-based reaction, it highlights the potential for the spiro[4.4]nonane skeleton to undergo significant structural reorganization under transition-metal catalysis.

Other rearrangement types have been documented for related saturated spiro[4.4]nonane frameworks. For example, the Beckmann rearrangement of stereoisomeric spiro[4.4]nonane-1,6-dione monoximes has been shown to proceed under the influence of various acidic promoters, leading to ring-expanded spirocyclic lactams. acs.orgfigshare.com This demonstrates the capacity of the spirocyclic core to undergo synthetically useful transformations that alter ring size and composition.

Rearrangement TypeAnalogous SubstrateKey Reagents/ConditionsProduct TypeReference
Pd(II)-Mediated 1,5-Vinyl ShiftCarboxy-substituted spiro[4.4]nonatrienePd(OAc)₂, Ligand, Oxidant, Arylboronic acidAnnulated Fulvene nih.gov
Beckmann RearrangementSpiro[4.4]nonane-1,6-dione monoximeAcidic promoters (e.g., PPA, PPE)Ring-expanded Lactam acs.org

Introducing new functional groups onto the spirocyclic core of this compound is key to modulating its physicochemical properties. While direct functionalization of the parent compound is not widely reported, modern synthetic methods applied to analogous structures provide a roadmap for potential transformations.

Catalytic C–H bond functionalization is a powerful strategy for derivatizing saturated carbocyclic systems. For instance, manganese-catalyzed systems have been developed for the site- and stereoselective γ-lactonization of unactivated primary C–H bonds in carboxylic acid substrates. acs.org This type of directed catalysis could potentially be adapted to functionalize the cyclopentane (B165970) ring of the title compound. Similarly, palladium catalysis has been employed for the synthesis of γ-lactones from homoallylic alcohols, demonstrating a method for constructing spirocyclic lactone systems with diverse functional groups. organic-chemistry.org

Radical-based methods also offer viable routes. Domino radical bicyclization, for example, has been used to construct functionalized 1-azaspiro[4.4]nonane derivatives from acyclic precursors. nih.gov Such strategies could conceivably be adapted for the late-stage functionalization of the pre-formed spiro[4.4]nonane core, allowing for the introduction of substituents onto the cyclopentane ring.

Reaction TypePlausible ApplicationExample Reagents/CatalystsPotential OutcomeReference (Analogous System)
Directed C-H OxidationHydroxylation of the cyclopentane ringMn or Pd catalysts, OxidantIntroduction of hydroxyl groups acs.orgorganic-chemistry.org
Radical AdditionAlkylation or arylation of the cyclopentane ringRadical initiator (e.g., AIBN), Alkyl/Aryl sourceC-C bond formation nih.gov

Derivatization of the Carboxylic Acid Moiety

The acetic acid side chain provides a versatile chemical handle for a wide array of derivatization reactions, enabling the synthesis of diverse libraries of compounds for various applications.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating structural diversity. Esterification can be readily achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com

Amidation is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. This method is widely used in peptide synthesis and is highly effective for generating a broad range of amide derivatives under mild conditions.

TransformationTarget Functional GroupTypical ReagentsReaction Name/TypeReference
EsterificationEster (R-COOR')R'-OH, H₂SO₄ (catalyst)Fischer Esterification chemguide.co.ukmasterorganicchemistry.com
AmidationAmide (R-CONR'R'')HNR'R'', EDC, HOBtCarbodiimide-mediated coupling medcraveonline.com

The carboxylic acid group can be transformed into other key functional groups, significantly expanding the synthetic possibilities.

Reduction to Alcohols: The reduction of the carboxylic acid to a primary alcohol, yielding 2-(2-Oxaspiro[4.4]nonan-3-yl)ethanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, as is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). britannica.com These reagents reduce the carboxylic acid directly to the alcohol without isolating the intermediate aldehyde. britannica.commasterorganicchemistry.com

Conversion to Amines: The conversion of the carboxylic acid to a primary amine with one fewer carbon atom (a process known as degradative amination) can be achieved via the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves converting the carboxylic acid into an acyl azide (B81097), typically using reagents like diphenylphosphoryl azide (DPPA). nih.gov Upon gentle heating, the acyl azide rearranges to an isocyanate intermediate, with the loss of nitrogen gas. nih.govrsc.org This isocyanate can then be hydrolyzed under acidic or basic conditions to furnish the primary amine, in this case, 2-(2-Oxaspiro[4.4]nonan-3-yl)methanamine. This reaction has been successfully applied to other spirocyclic carboxylic acids, demonstrating its feasibility for this substrate class. nih.govresearchgate.netuow.edu.auosti.gov

Starting GroupTarget GroupReactionKey ReagentsProduct NameReference
Carboxylic AcidPrimary AlcoholReductionLiAlH₄ or BH₃·THF2-(2-Oxaspiro[4.4]nonan-3-yl)ethanol britannica.com
Carboxylic AcidPrimary AmineCurtius Rearrangement1. DPPA, Et₃N; 2. Heat; 3. H₃O⁺2-(2-Oxaspiro[4.4]nonan-3-yl)methanamine nih.govnih.gov

The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive frameworks for the design of chemical probes. nih.gov The carboxylic acid functionality of this compound serves as an ideal attachment point for conjugating reporter groups or reactive moieties.

By forming a stable amide or ester bond, various functional units can be appended to the spirocyclic core. This allows for the rational design of probes for biological or chemical investigations:

Fluorescent Probes: Coupling with an amine- or alcohol-containing fluorophore (e.g., fluorescein, rhodamine, or coumarin (B35378) derivatives) would yield a fluorescent probe. Such a probe could be used for cellular imaging to track the localization of molecules bearing the spirocyclic scaffold.

Affinity-Based Probes: Conjugation to biotin (B1667282) would create an affinity probe. This probe could be used in pull-down assays with cell lysates to identify binding proteins or other interaction partners of the parent molecule.

Photo-affinity Probes: Attachment of a photoreactive group, such as a benzophenone (B1666685) or diazirine, would generate a photo-affinity label. Upon photoactivation, this probe can form a covalent bond with nearby molecules, allowing for the irreversible labeling and subsequent identification of specific biological targets.

The synthesis of such probes leverages the standard amidation and esterification chemistries described previously, highlighting the utility of the carboxylic acid group as a gateway to advanced chemical biology tools.

Probe TypeFunctional Moiety to AttachLinkage TypePotential Application
Fluorescent ProbeFluorophore (e.g., Rhodamine B)Amide/EsterCellular imaging, fluorescence microscopy
Affinity ProbeBiotinAmideProtein pull-down assays, target identification
Photo-affinity ProbePhotoreactive group (e.g., Benzophenone)Amide/EsterCovalent labeling of binding partners

Exploration of Structure-Reactivity Relationships within the Oxaspiro[4.4]nonane Framework

The intricate spirocyclic structure of this compound presents a unique scaffold where the reactivity of the acetic acid side chain and the lactone can be modulated by substituents on the cyclopentane ring. The relationship between the structure of the oxaspiro[4.4]nonane framework and the compound's reactivity is a critical area of investigation for predicting its behavior in chemical transformations and biological systems.

Substituents on the cyclopentane ring can exert both electronic and steric effects that propagate through the spirocyclic system to influence the reactivity at the acetic acid moiety and the lactone.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the cyclopentane ring can alter the electron density at the spiro center and, by extension, the adjacent lactone and the acetic acid side chain.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): The presence of EWGs on the cyclopentane ring would be expected to inductively withdraw electron density from the rest of the molecule. This would increase the acidity of the carboxylic acid proton, making it more readily deprotonated. Furthermore, the electrophilicity of the lactone carbonyl carbon would be enhanced, rendering it more susceptible to nucleophilic attack.

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): Conversely, EDGs would increase the electron density throughout the framework. This would decrease the acidity of the carboxylic acid and reduce the electrophilicity of the lactone carbonyl, potentially slowing down nucleophilic acyl substitution reactions at that position.

Steric Effects: The size and position of substituents on the cyclopentane ring can introduce steric hindrance that affects the accessibility of the reactive centers.

Bulky substituents located near the spiro center could sterically hinder the approach of nucleophiles to the lactone carbonyl or the approach of bases to the carboxylic acid proton. The conformation of the cyclopentane ring, which can exist in envelope or twist forms, will also play a crucial role in dictating the steric environment. The interplay between substituent position and ring conformation would be a key factor in determining the extent of steric hindrance.

To illustrate these principles, a hypothetical data table can be constructed to predict the relative reactivity of substituted this compound derivatives in a generic reaction, such as the hydrolysis of the lactone ring.

Substituent (R) on Cyclopentane RingElectronic EffectSteric EffectPredicted Relative Rate of Lactone Hydrolysis
-H (Unsubstituted)NeutralMinimal1.0
-NO₂ (at C6)Strongly WithdrawingSmall> 1.0
-CH₃ (at C6)DonatingModerate< 1.0
-C(CH₃)₃ (at C6)DonatingLarge<< 1.0
-F (at C6)WithdrawingSmall> 1.0

This table conceptualizes how different substituents might influence the rate of a reaction. An electron-withdrawing group like a nitro group is predicted to increase the reaction rate due to its electronic effect, while a bulky and electron-donating group like a tert-butyl group is expected to significantly decrease the rate due to a combination of unfavorable electronic and steric effects.

While the primary focus is often on the cyclopentane ring, modifications to the γ-butyrolactone portion of the molecule would also have a profound impact on reactivity. For instance, the introduction of substituents on the carbons of the lactone ring would directly influence its stability and susceptibility to ring-opening reactions.

Substituents at C4: A substituent at the C4 position of the lactone would be in close proximity to the spiro center and could introduce significant steric strain. The electronic nature of such a substituent would also directly impact the stability of any intermediates formed during reactions at the lactone carbonyl.

Substituents at C5: Substituents at the C5 position would primarily exert an inductive effect on the lactone carbonyl, with their steric influence being more dependent on their orientation relative to the cyclopentane ring.

A deeper, data-driven understanding of these structure-reactivity relationships would necessitate extensive kinetic studies on a series of systematically synthesized derivatives of this compound. Such studies, potentially complemented by computational modeling, would allow for the quantitative correlation of substituent parameters (like Hammett constants for aromatic systems, or Taft parameters for aliphatic systems) with reaction rates, providing a predictive model for the reactivity of this complex spirocyclic scaffold.

Stereochemical Analysis and Chirality Research

Characterization of Stereoisomers (Enantiomers and Diastereomers)

The presence of these chiral centers means that 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid can exist as enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The exact number of possible stereoisomers depends on the number of chiral centers in the molecule. For instance, if there are 'n' chiral centers, a maximum of 2^n stereoisomers can exist.

The characterization of these stereoisomers involves the use of various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD). These techniques provide detailed information about the three-dimensional arrangement of atoms in the molecule, allowing for the differentiation and identification of each stereoisomer.

Table 1: Possible Stereoisomers of this compound

Stereoisomer Relationship Key Chiral Centers
(3R,5S)-Isomer Enantiomer of (3S,5R) C3, C5 (spiroatom)
(3S,5R)-Isomer Enantiomer of (3R,5S) C3, C5 (spiroatom)
(3R,5R)-Isomer Diastereomer of (3R,5S) C3, C5 (spiroatom)

Note: The specific stereochemical descriptors (R/S) are hypothetical and used for illustrative purposes. The actual configuration would need to be determined experimentally.

Chromatographic Methods for Chiral Separation

The separation of enantiomers, a process known as chiral resolution, is a critical step in the study and application of chiral compounds. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.gov

Enantioselective High-Performance Liquid Chromatography (HPLC)

Enantioselective HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. researchgate.net This differential interaction leads to different retention times for the enantiomers, allowing for their separation. The choice of the CSP is crucial and depends on the specific properties of the analyte. For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net

The mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation. A typical mobile phase for the separation of polar compounds might consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The detector, often a UV-Vis detector, monitors the elution of the separated enantiomers.

Table 2: Illustrative HPLC Parameters for Chiral Separation

Parameter Value
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min

| Retention Time (Enantiomer 2) | 10.2 min |

Note: This data is illustrative and represents a typical starting point for method development.

Methodologies for Absolute Configuration Determination

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is essential. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting electron density map provides a precise three-dimensional structure of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted from quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

Chemical Correlation: This method involves chemically converting the unknown compound to a compound of known absolute configuration without affecting the chiral center .

Conformational Dynamics of the Spiro[4.4]nonane Ring System

Computational methods, such as molecular mechanics and density functional theory (DFT), are valuable tools for studying the conformational dynamics of spiro compounds. nih.gov These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Understanding the conformational preferences is crucial as it can influence the compound's reactivity and biological activity. For instance, the orientation of the acetic acid side chain will be dictated by the conformation of the spirocyclic system, which in turn can affect its ability to interact with biological targets.

Table 3: Mentioned Compound Names

Compound Name
This compound
Acetonitrile
Methanol
Trifluoroacetic acid
Hexane

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms leading to the formation of spirolactones like 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid. rsc.orgnih.gov These methods allow for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

The synthesis of the 2-oxaspiro[4.4]nonane skeleton can be envisaged through several synthetic routes, including intramolecular cyclizations or cycloaddition reactions. For instance, a plausible route could involve the acid-catalyzed lactonization of a suitable γ-hydroxy carboxylic acid precursor. Quantum chemical modeling can elucidate the step-by-step mechanism of such a reaction. This would involve calculating the geometries and energies of the reactants, the protonated intermediates, the transition state for the ring closure, and the final product.

Table 1: Hypothetical Energy Profile for a Key Step in Spirolactone Formation

Species Relative Energy (kcal/mol) Description
Reactant (Hydroxy Acid) 0.0 Starting material in a stable conformation.
Protonated Intermediate +5.2 Protonation of the carboxylic acid group.
Transition State +18.5 Structure corresponding to the highest energy point during the C-O bond formation and ring closure.

Note: The data in this table is illustrative and represents typical values for such a reaction, not specific experimental or calculated values for the title compound.

By analyzing the electronic structure of the transition state, researchers can gain insights into the factors that influence the reaction rate. Furthermore, these calculations can help in understanding the role of catalysts and solvent effects on the reaction mechanism. diva-portal.org

In Silico Prediction of Stereoselectivity and Regioselectivity

The formation of this compound can potentially lead to multiple stereoisomers due to the presence of chiral centers. In silico methods are invaluable for predicting the stereochemical and regiochemical outcomes of reactions. nih.govscispace.com By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially.

For example, in a stereoselective synthesis, the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states determines the diastereomeric ratio of the products. A lower activation energy for one transition state implies that the corresponding diastereomer will be the major product. Computational models can accurately predict these energy differences, guiding the design of stereoselective synthetic routes. patonlab.com

Table 2: Predicted Stereoselectivity Based on Transition State Energy Calculations

Transition State Relative Free Energy (ΔG‡, kcal/mol) Predicted Product Ratio
TS-A (leading to (3R,5S)-isomer) 15.2 ~95%

Note: This table presents hypothetical data to illustrate the principle of in silico stereoselectivity prediction.

These predictive capabilities are crucial in the synthesis of complex molecules where the control of stereochemistry is paramount. scispace.com

Molecular Modeling of Conformational Preferences

The three-dimensional shape or conformation of a molecule is critical to its physical and biological properties. Molecular modeling techniques, including molecular mechanics and quantum mechanics, are employed to determine the stable conformations of molecules like this compound. nih.govresearchgate.net

The spiro[4.4]nonane core consists of two fused five-membered rings. Each of these rings can adopt various puckered conformations, such as the envelope or twist (half-chair) forms. rsc.org The presence of the lactone and the acetic acid substituent at the 3-position will significantly influence the conformational preferences of the molecule.

Computational conformational analysis involves systematically exploring the potential energy surface to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 3: Relative Energies of Plausible Conformers of a Spiro[4.4]nonane System

Conformer Ring 1 Conformation Ring 2 Conformation Relative Energy (kcal/mol)
A Envelope Twist 0.0
B Twist Twist 0.8
C Envelope Envelope 1.5

Note: The data is representative for a generic spiro[4.4]nonane system and is for illustrative purposes.

Understanding the preferred conformations is essential for interpreting spectroscopic data (e.g., NMR) and for predicting how the molecule might interact with other molecules, such as biological receptors. nih.govrsc.org

Theoretical Approaches to Structure-Reactivity Correlation

Theoretical chemistry provides a framework for correlating the electronic structure of a molecule with its chemical reactivity. nih.gov This is often achieved through the calculation of various molecular descriptors derived from quantum chemical computations. mdpi.commdpi.com

For this compound, key descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the polarity of bonds and predicting reactive sites.

Table 4: Calculated Quantum Chemical Descriptors for a Model Spirolactone

Descriptor Value Interpretation
HOMO Energy -6.5 eV Indicates the molecule's electron-donating capability.
LUMO Energy -0.2 eV Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 6.3 eV A larger gap suggests higher kinetic stability.

Note: These values are for a representative spirolactone and are intended to be illustrative.

By analyzing these descriptors, it is possible to make predictions about the reactivity of this compound in various chemical transformations and to understand the underlying electronic factors that govern its behavior. mdpi.com

Advanced Research Applications in Chemical Sciences

Utility as Modular Building Blocks in Complex Molecule Synthesis

Spirocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. While direct research on 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid is not present in the available literature, the broader class of spiro-compounds is widely recognized for its utility as versatile building blocks in the synthesis of complex molecular architectures.

Design and Synthesis of Advanced Organic Scaffolds

The synthesis of novel spirocyclic scaffolds is a continuing area of focus for chemists. nih.gov These unique three-dimensional structures are sought after for their ability to orient functional groups in precise spatial arrangements, a critical feature in the design of new therapeutic agents and functional materials. Methodologies for constructing such scaffolds often involve multi-step synthetic sequences, including reactions like Grignard additions and epoxidations to build the core structure. nih.gov The development of efficient synthetic routes is crucial for making these building blocks readily available for further chemical exploration. nih.gov

Generation of Chemically Diverse Compound Libraries

The concept of combinatorial chemistry revolves around the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. nih.gov These libraries are invaluable tools in drug discovery for screening against biological targets to identify new lead compounds. Spirocyclic compounds, with their well-defined cores and multiple points for diversification, are excellent candidates for the creation of such libraries. By systematically varying the substituents on the spirocyclic core, chemists can generate a vast array of unique molecules for biological evaluation. nih.gov

Development of Chemical Probes for Systemic Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or organismal context. mskcc.orgscispace.com The development of potent and selective chemical probes is a critical aspect of chemical biology. scispace.com

Engineering of Templates for Molecular Recognition Studies

The rigid conformation of spirocyclic structures makes them attractive templates for designing molecules capable of specific molecular recognition. The fixed orientation of functional groups can lead to high-affinity and selective binding to biological macromolecules. While no studies have specifically utilized this compound for this purpose, related azaspiro[4.4]nonane derivatives are noted for their unique structural and chemical properties that make them of interest for studying biological interactions.

Potential in Novel Materials Development

The incorporation of unique molecular building blocks into polymers and other materials can impart novel properties and functionalities.

Precursors for Polymer Chemistry and Functional Materials

The carboxylic acid functionality present in the target molecule suggests its potential as a monomer for polymerization reactions. Carboxylic acids can be used in condensation polymerizations to form polyesters or polyamides. While there is no specific literature on the use of this compound in polymer chemistry, the broader field of materials science actively explores the use of biomass-derived and other unique monomers to create functional materials with applications in areas such as catalysis and photovoltaics. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid and its structural analogs?

Synthesis of spirocyclic compounds like this compound often involves multi-step protocols. Key strategies include:

  • Spiroannulation : Cyclization reactions using precursors such as oxiranes or diazaspiro intermediates. For example, related compounds like rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid (C₁₄H₂₃NO₅) are synthesized via tert-butoxycarbonyl (Boc)-protected intermediates .
  • Functionalization : Post-cyclization modifications, such as coupling acetic acid derivatives to the spiro scaffold. In one study, dioxo-diazaspiro acetic acid was activated with coupling agents (e.g., EDC/HOBt) in dichloromethane for amide bond formation .
  • Chiral Resolution : Use of chiral auxiliaries or chromatographic separation to isolate enantiomers, critical for pharmacological applications .

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

Crystallographic analysis typically employs programs like SHELXL for small-molecule refinement. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) to resolve the spirocyclic geometry.
  • Refinement Challenges :
    • Disorder in Spiro Rings : The fused oxaspiro[4.4] system may exhibit positional disorder, requiring constraints or split-site modeling .
    • Hydrogen Bonding Networks : Carboxylic acid groups often form complex hydrogen bonds, necessitating precise electron density mapping .
  • Validation : Tools like PLATON or CCDC Mercury ensure geometric accuracy and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR vs. X-ray) for spirocyclic compounds like this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from:

  • Conformational Flexibility : Spiro systems may adopt multiple conformers in solution, whereas X-ray captures a single static structure. Dynamic NMR (DNMR) or variable-temperature studies can resolve this .
  • Crystallization Artifacts : Polymorphism or solvent inclusion in crystals may distort bond angles. Cross-validate with computational methods (e.g., DFT-optimized geometries) .
  • Example : For 7-Oxaspiro[3.5]nonane-2-carboxylic acid (C₉H₁₄O₃), discrepancies in carbonyl stretching frequencies (IR) were resolved by comparing solvent-free and solvated forms .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

  • Target Selection : Prioritize enzymes or receptors with known affinity for spiro scaffolds, such as proteases or kinases. For example, diazaspiro derivatives have been used as biochemical probes for RNA ligase studies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to:
    • Spiro Ring Size : Compare oxaspiro[4.4] vs. oxaspiro[4.5] systems (e.g., 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide) to assess steric effects .
    • Functional Groups : Introduce carboxylic acid bioisosteres (e.g., sulfonamides) to modulate solubility and binding .
  • Assay Conditions : Use physiologically relevant pH (e.g., 7.4) to account for ionization of the acetic acid moiety .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Molecular Docking : Predict binding modes with targets like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina. The spiro system’s rigidity can reduce entropic penalties upon binding .
  • MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales. For example, simulations of 7-Oxaspiro[3.5]nonane-2-carboxylic acid revealed persistent hydrogen bonds with catalytic residues .
  • ADMET Prediction : Tools like SwissADME evaluate logP (target: 1–3 for CNS penetration) and metabolic stability (CYP450 interactions) .

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound NameMolecular FormulaKey FeaturesResearch ApplicationReference
This compoundC₁₀H₁₅O₄Carboxylic acid functionalizationEnzyme inhibitor design
7-Oxaspiro[3.5]nonane-2-carboxylic acidC₉H₁₄O₃Smaller spiro ring (3.5)Polymer science
2,4-Dioxo-1,3-diazaspiro[4.4]nonaneC₇H₁₀N₂O₂Dual carbonyl groupsRNA ligase probes
{2-oxaspiro[4.4]nonan-3-yl}methanesulfonyl chlorideC₉H₁₅ClO₃SSulfonyl chloride for covalent bindingProtease inhibitor development

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.